Cas no 98367-45-4 (Protected Imipenem)

Protected Imipenem structure
Protected Imipenem structure
Product Name:Protected Imipenem
CAS No:98367-45-4
MF:C27H27N5O10S
MW:613.59578537941
CID:61966
Update Time:2024-01-24

Protected Imipenem Chemical and Physical Properties

Names and Identifiers

    • Protected Imipenem
    • (5R,6S)-4-Nitrobenzyl-3-[[2-[[[[[(4-nitrophenyl)methoxy]carbonyl]amino]methylene]amino]ethyl]thio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3,2,0]hept-2-ene-2-carboxylate
    • (4R,5S,6S)-4-NITROBENZYL-3-[[2-[[[[[(4-NITROPHENYL)METHOXY]CARBONYL]AMINO] METHYLENE] AMINO]ETHYL]THIO]-6- [(1R)-1-HYDR...
    • 6-(1-hydroxyethyl)-3-[2-[[(4-nitrophenyl)methoxycarbonylamino]methylideneamino]ethylsulfanyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • BIS PROTECTED IMIPENEM
    • (4R,5S,6S)-4-NITROBENZYL-3-[[(3S,5S)-5-[(DIMETHYLAMINO)CARBONYL]-1-[[(4-NITROBENZYL)OXY] CARBONYL]-3-PYRROLIDINYL]THIO]-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-1-AZABICYCLO[3,2,0] HEPT-2-ENE-2-CARBOXYLATE
    • [5R-α,6α(R*)]]- 6-(1-hydroxyethyl)-3-[[2-[[[[[(4-nitrophenyl)Methoxy]carbonyl]aMino]Methylene]aMino]
    • 6-(1-hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
    • Protected Imipenem USP/EP/BP
    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-3-[[2-[[[[[(4-nitrophenyl)methoxy]carbonyl]amino]methylene]amino]ethyl]thio]-7-oxo-, (4-nitrophenyl)methyl ester, (5R,6S)-
    • Inchi: 1S/C27H27N5O10S/c1-16(33)23-21-12-22(24(30(21)25(23)34)26(35)41-13-17-2-6-19(7-3-17)31(37)38)43-11-10-28-15-29-27(36)42-14-18-4-8-20(9-5-18)32(39)40/h2-9,15-16,21,23,33H,10-14H2,1H3,(H,28,29,36)/t16-,21-,23-/m1/s1
    • InChI Key: SELONUMJDJVVJG-FQQGMQMYSA-N
    • SMILES: N12[C@@]([H])([C@@H]([C@H](O)C)C1=O)CC(SCCN=CNC(OCC1=CC=C([N+]([O-])=O)C=C1)=O)=C2C(OCC1=CC=C([N+]([O-])=O)C=C1)=O

Computed Properties

  • Exact Mass: 613.14800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 11
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • Tautomer Count: 6
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.55
  • Boiling Point: 791.6 °C at 760 mmHg
  • Flash Point: 791.6 °C at 760 mmHg
  • Refractive Index: 1.711
  • PSA: 234.47000
  • LogP: 4.43240
  • pka: 9.43±0.46(Predicted)

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